Lipophilicity Increase Over 5,6-Dimethyl Analog Drives Membrane Permeability
The 5-ethyl-6-methyl substitution elevates computed lipophilicity (XLogP3-AA = 1.9) compared with the 5,6-dimethyl analog (XLogP3-AA = 1.5), representing a ΔXLogP of +0.4 [1][2]. This difference, attributable to one additional methylene group, is expected to enhance passive membrane permeability while retaining acceptable aqueous solubility, a critical balance in lead optimization programs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (PubChem computed) |
| Comparator Or Baseline | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, XLogP3-AA = 1.5 (PubChem computed, CID 135727144) |
| Quantified Difference | ΔXLogP = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logP available |
Why This Matters
Higher lipophilicity can improve cell permeability and target engagement for intracellular kinase targets, making the 5-ethyl analog a superior starting scaffold for cellularly active inhibitors.
- [1] PubChem. 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. CID 23005534. https://pubchem.ncbi.nlm.nih.gov/compound/23005534 View Source
- [2] PubChem. 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one. CID 135727144. https://pubchem.ncbi.nlm.nih.gov/compound/135727144 View Source
